molecular formula C15H20N2O3 B7461103 N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B7461103
M. Wt: 276.33 g/mol
InChI Key: ZOWUDQPTSDQYIJ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, characterized by a bicyclic structure with a shared spiro atom, imparts significant rigidity and three-dimensionality to the molecule, which can influence its biological activity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic synthesis. One common approach includes the formation of the spirocyclic core followed by functionalization to introduce the desired substituents. For instance, the synthesis might start with a cyclization reaction to form the spirocyclic backbone, followed by amide formation through the reaction of an amine with a carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalytic processes, solvent selection, and reaction condition optimization to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as:

Uniqueness

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12-3-2-4-13(11-12)16-14(18)17-7-5-15(6-8-17)19-9-10-20-15/h2-4,11H,5-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWUDQPTSDQYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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